molecular formula C25H29FN2O4 B5370843 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5370843
M. Wt: 440.5 g/mol
InChI Key: QNYDQIPPSWHNMJ-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the one often involves intricate steps, including alkylation and ring closure reactions. A study by Roman (2013) highlights the generation of a structurally diverse library through such methods using ketonic Mannich bases derived from 2-acetylthiophene, which is similar in complexity to the synthesis of our compound (Roman, 2013).

Molecular Structure Analysis

The molecular structure and properties of a compound closely related in structure, "1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile," were examined using Density Functional Theory (DFT). This study by Khajehzadeh and Moghadam (2017) offers insight into the therapeutic properties through quantum mechanical methods, providing a foundation for understanding the structural intricacies of our compound of interest (Khajehzadeh & Moghadam, 2017).

Chemical Reactions and Properties

The reactivity and synthesis potential of related compounds, such as those involving alkylation and cycloaddition reactions, are well-documented. For example, Novikov et al. (2005) discuss the 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides, leading to fluoro-substituted derivatives, which sheds light on the chemical reactivity patterns that might be expected in our compound (Novikov et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of "1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one" were not identified, research on similar compounds provides valuable insights. The structural characterization of isoxazoline incorporated pyrrole derivatives by Kumar et al. (2017) can help infer the physical characteristics such as solubility and crystallinity that might be expected from our compound (Kumar et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, can be extrapolated from studies on structurally or functionally related compounds. The work by Stanovnik et al. (2002), involving the synthesis of 1,4-dihydropyridine derivatives from dimethylamino substituted compounds, provides a glimpse into the chemical behavior and potential transformations our compound might undergo (Stanovnik et al., 2002).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4/c1-16(2)32-20-12-8-18(9-13-20)23(29)21-22(17-6-10-19(26)11-7-17)28(25(31)24(21)30)15-5-14-27(3)4/h6-13,16,22,29H,5,14-15H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYDQIPPSWHNMJ-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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